

Adavivint (Lorecivivint, SM04690): A Technical Overview of In Vivo Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adavivint (also known as Lorecivivint or SM04690) is an investigational small molecule inhibitor of the Wnt signaling pathway, targeting the intranuclear kinases CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[1][2] It is currently under development primarily as an intra-articular (IA) treatment for osteoarthritis. This technical guide synthesizes the publicly available data on the in vivo pharmacokinetics and bioavailability of Adavivint. A key finding from multiple clinical and preclinical studies is that systemic exposure to Adavivint following local administration into the joint space is minimal, with plasma concentrations consistently below the lower limit of quantification. This suggests a low systemic bioavailability via this route, which is a significant safety feature. To date, no quantitative pharmacokinetic data from systemic administration (e.g., oral or intravenous) in animal models or humans have been published in the peer-reviewed literature.

Pharmacokinetic Profile

Comprehensive searches for in vivo pharmacokinetic data of **Adavivint** have revealed a consistent pattern of low to non-quantifiable systemic exposure after local administration. This is a critical aspect of its profile, suggesting that the drug primarily acts locally at the site of injection with minimal systemic effects.



Quantitative Data Summary

Due to the consistently low systemic concentrations observed in clinical and preclinical studies following local administration, quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life in plasma are not available. The data strongly indicate that **Adavivint**'s bioavailability after intra-articular injection is negligible.

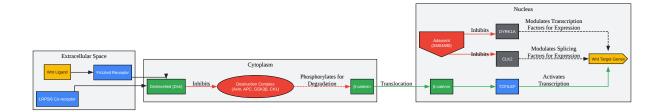
Table 1: Summary of Systemic Exposure Findings for Adavivint (SM04690) In Vivo

Species	Route of Administration	Dose	Systemic Concentration	Key Findings
Human	Intra-articular	0.03 mg, 0.07 mg, 0.23 mg	Below Limit of Quantification (<0.1 ng/mL)	No evidence of systemic exposure in a Phase 1 clinical trial.[3]
Rat	Intradiscal	Not specified	Minimal systemic exposure	Therapeutic concentrations were maintained in the intervertebral disc for over 180 days.
Rat	Intravenous	Up to 1 mg/kg/day	Data not provided	No dose-related adverse effects were observed, suggesting tolerance to some level of systemic exposure, though the actual plasma concentrations were not reported.



Mechanism of Action: Wnt Pathway Inhibition

Adavivint modulates the Wnt signaling pathway, which is known to be upregulated in osteoarthritic joints, contributing to cartilage degradation and inflammation.[4] Unlike many other Wnt inhibitors that target extracellular components, **Adavivint** acts intracellularly by inhibiting CLK2 and DYRK1A.[1] This dual inhibition leads to a downstream modulation of the Wnt pathway without affecting β -catenin levels directly.[2] The inhibition of CLK2 is associated with the induction of early chondrogenesis, while DYRK1A inhibition enhances the function of mature chondrocytes.[1]



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Caption: Adavivint's mechanism of action in the Wnt signaling pathway.

Experimental Protocols Phase 1 Human Clinical Trial (NCT02095548)

 Objective: To assess the safety, pharmacokinetics, and exploratory efficacy of Adavivint in subjects with moderate to severe knee osteoarthritis.[3]

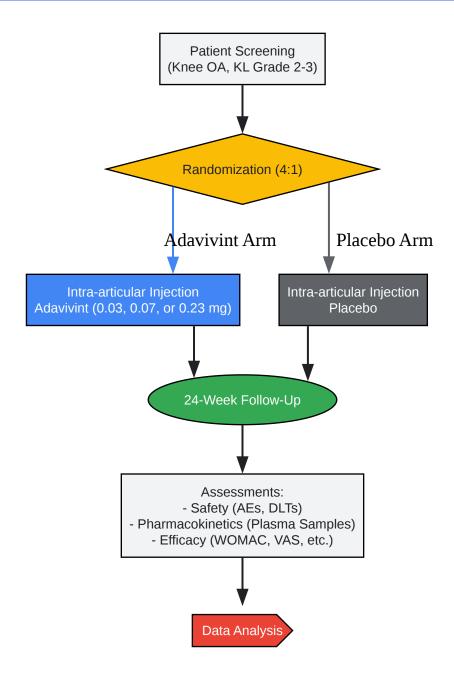
Foundational & Exploratory





- Study Design: A randomized, controlled, phase 1 study with successive dose-escalation cohorts.
- Subjects: 61 subjects with Kellgren-Lawrence grade 2-3 knee osteoarthritis.
- Treatment: Subjects received a single intra-articular injection of 0.03 mg, 0.07 mg, or 0.23 mg of **Adavivint** (SM04690) or a placebo in a 4:1 ratio.
- Pharmacokinetic Sampling: Plasma samples were collected at various time points postinjection to determine the systemic concentration of Adavivint.
- Analytical Method: The specific analytical method for plasma concentration determination
 was not detailed in the publication, but the lower limit of quantification was reported as 0.1
 ng/mL.





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Caption: Workflow of the Phase 1 clinical trial of Adavivint.

Preclinical Rat Study of Intradiscal Administration

 Objective: To evaluate the effects of Adavivint on intervertebral disc cells and in an animal model of degenerative disc disease.



- Animal Model: A rat coccygeal intervertebral disc needle-puncture model of degenerative disc disease.
- Treatment: A single intradiscal injection of **Adavivint**.
- Pharmacokinetic Sampling: Intervertebral disc and plasma samples were collected at various time points up to 180 days post-injection.
- Key Findings: Adavivint was retained at therapeutic concentrations within the intervertebral disc for over 180 days with minimal systemic exposure.

Bioavailability

The available data strongly suggest that the systemic bioavailability of **Adavivint** following intra-articular administration is extremely low. The inability to detect the compound in plasma at doses up to 0.23 mg in humans is a clear indicator of this.[3] This low systemic availability is advantageous for a locally acting agent, as it minimizes the potential for systemic side effects. The long retention time in the joint, as suggested by the rat intradiscal study, indicates that the drug remains at the site of action for an extended period, which could allow for a prolonged therapeutic effect from a single injection.

No studies on the oral bioavailability of **Adavivint** have been published. Given its intended local administration, it is likely that the oral route has not been a primary focus of its development.

Conclusion

Adavivint is a Wnt pathway inhibitor with a pharmacokinetic profile characterized by very low systemic exposure and, consequently, low systemic bioavailability when administered via intra-articular injection. This localized action is a desirable feature for treating osteoarthritis, as it is expected to reduce the risk of systemic adverse events. While the lack of data on systemic pharmacokinetics limits a complete ADME profile, the existing information provides a strong rationale for its development as a locally administered therapeutic. Future research and publications may provide more detailed insights into its metabolism and clearance mechanisms, even at the low concentrations that may be present systemically.



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- To cite this document: BenchChem. [Adavivint (Lorecivivint, SM04690): A Technical Overview
 of In Vivo Pharmacokinetics and Bioavailability]. BenchChem, [2025]. [Online PDF]. Available
 at: [https://www.benchchem.com/product/b605178#pharmacokinetics-and-bioavailability-ofadavivint-in-vivo]

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